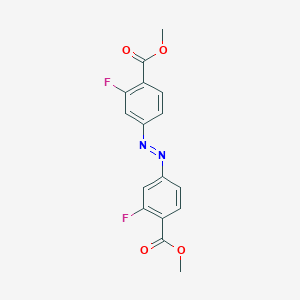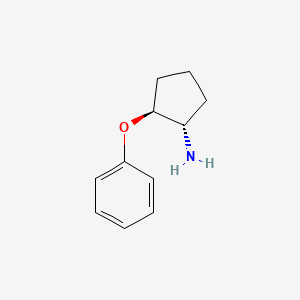
Dimethyl 4,4'-(diazene-1,2-diyl)bis(2-fluorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is an organic compound characterized by the presence of a diazene (N=N) group flanked by two fluorobenzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) typically involves the diazotization of an appropriate aromatic amine followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the diazene linkage and the ester groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The fluorobenzoate moieties can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted fluorobenzoates.
Aplicaciones Científicas De Investigación
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) involves its interaction with molecular targets through the diazene group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 4,4’-(diazene-1,2-diyl)dibenzoate
- 4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
- (E)-4,4’-(Diazene-1,2-diyl)dibenzaldehyde
Uniqueness
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms in the benzoate moieties, which can impart distinct electronic properties and reactivity compared to its non-fluorinated analogs. This fluorination can enhance the compound’s stability and its potential interactions with biological targets or materials.
Propiedades
Fórmula molecular |
C16H12F2N2O4 |
|---|---|
Peso molecular |
334.27 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-[(3-fluoro-4-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H12F2N2O4/c1-23-15(21)11-5-3-9(7-13(11)17)19-20-10-4-6-12(14(18)8-10)16(22)24-2/h3-8H,1-2H3 |
Clave InChI |
HZUXYNMLSNDMSI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(=O)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)


![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)



![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)


